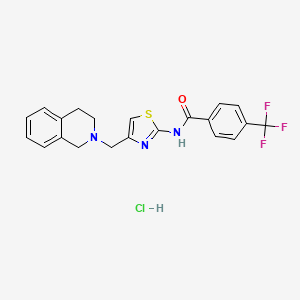

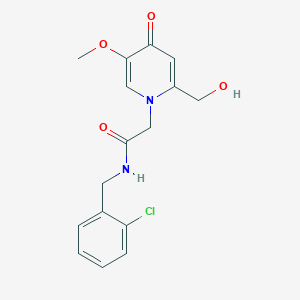

![molecular formula C17H15N5O5S2 B2875589 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide CAS No. 307524-05-6](/img/structure/B2875589.png)

N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

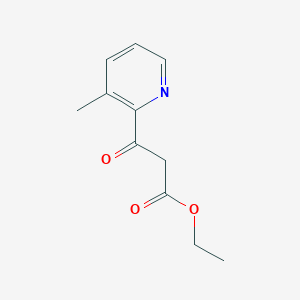

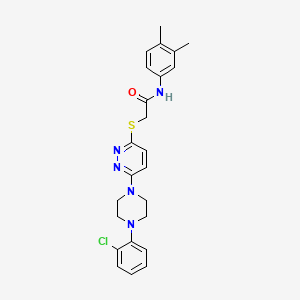

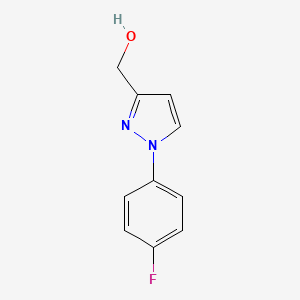

“N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process is designed to create novel compounds against H. pylori bacterium by the mechanism of urease inhibition .Molecular Structure Analysis

The molecular structure of the compound is responsible for its various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring provide low toxicity and great in vivo stability .Chemical Reactions Analysis

The compound is evaluated in vitro for its urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H15N5O5S2 and a molecular weight of 433.4615 .Aplicaciones Científicas De Investigación

Anticancer Activity

1,3,4-Thiadiazole derivatives have been studied for their potential as anticancer agents. They can disrupt processes related to DNA replication, thereby inhibiting the replication of cancer cells . This compound, with its specific substitutions, may be investigated for its efficacy against various cancer cell lines, exploring its cytotoxic properties and potential as a novel antitumor medication.

Antifungal and Antibacterial Properties

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit significant antifungal and antibacterial activities . This compound could be synthesized and tested against a range of pathogens to determine its effectiveness in treating infections, particularly those resistant to current medications.

Agricultural Applications

The antifungal and antibacterial properties of 1,3,4-thiadiazole derivatives also extend to agricultural applications. They can be developed into novel fungicides and bactericides to control plant diseases, offering an alternative to traditional pesticides and addressing issues like drug resistance .

Antimicrobial Agents

Some 1,3,4-thiadiazole compounds have shown considerable antibacterial activity against various bacterial strains . This compound could be part of new antimicrobial agents that help combat the growing problem of antibiotic resistance.

Analgesic and Anti-inflammatory Uses

Due to the analgesic and anti-inflammatory properties of thiadiazole derivatives, this compound could be researched for its potential use in pain management and treatment of inflammatory conditions .

Mecanismo De Acción

Target of Action

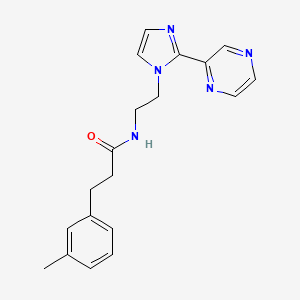

Similar compounds have been shown to target enzymes such as carbonic anhydrase and glutaminase .

Mode of Action

It is suggested that similar compounds inhibit the activity of their target enzymes, thereby disrupting certain metabolic pathways .

Biochemical Pathways

The compound is likely to affect the glutamine metabolism pathway by inhibiting the activity of glutaminase . This could potentially lead to a decrease in the production of glutathione, thereby enhancing the photodynamic effect of certain compounds .

Pharmacokinetics

Similar compounds have been shown to display anticancer effects in cell lines, suggesting that they may have favorable bioavailability .

Result of Action

Similar compounds have been shown to display anticancer effects in cell lines .

Action Environment

Similar compounds have been shown to be active in various cell lines, suggesting that they may be effective in a variety of biological environments .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O5S2/c1-2-15-19-20-17(28-15)21-29(26,27)14-9-5-12(6-10-14)18-16(23)11-3-7-13(8-4-11)22(24)25/h3-10H,2H2,1H3,(H,18,23)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVSQXJQMHECJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2875507.png)

![5-Oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carbohydrazide](/img/structure/B2875517.png)

![1-(piperidin-1-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2875518.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-1-cyclohexyltriazole-4-carboxamide;hydrochloride](/img/structure/B2875528.png)